2,2'-Dithiodipyridine chemical properties and structure
2,2'-Dithiodipyridine chemical properties and structure
An In-Depth Technical Guide to 2,2'-Dithiodipyridine: Core Chemical Properties, Structure, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and key applications of 2,2'-Dithiodipyridine. It is intended to serve as a technical resource, offering detailed experimental protocols and insights into its utility in research and drug development.
Core Chemical Properties and Structure
2,2'-Dithiodipyridine, also known as Aldrithiol-2, is a symmetrical disulfide derived from 2-mercaptopyridine (B119420).[1] Its reactivity is centered around the disulfide bond, making it a valuable reagent in various chemical and biological applications.[2]
Structural Information
The structural details of 2,2'-Dithiodipyridine are fundamental to understanding its chemical behavior.
| Identifier | Value |
| IUPAC Name | 1,2-di(pyridin-2-yl)disulfane |
| Synonyms | 2,2'-Dipyridyl disulfide, Aldrithiol-2, 2-PDS |
| CAS Number | 2127-03-9 |
| Molecular Formula | C₁₀H₈N₂S₂ |
| Canonical SMILES | C1=CC=NC(=C1)SSC2=CC=CC=N2 |
| InChI Key | HAXFWIACAGNFHA-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties is presented below, providing a quick reference for experimental design.
| Property | Value |
| Molecular Weight | 220.31 g/mol [3] |
| Appearance | Off-white to light-yellow crystalline powder[2] |
| Melting Point | 56-60 °C[2] |
| Boiling Point | 356.1 ± 17.0 °C (Predicted) |
| Solubility | Soluble in water |
| pKa | The pKa of the conjugate acid of the leaving group (2-thiopyridone) is important for the disulfide exchange reaction. |
| pH | 6-7 (2 g/L water at 20°C)[4] |
Reactivity and Mechanism of Action
The primary mode of action for 2,2'-Dithiodipyridine involves the disulfide exchange reaction. This reaction is central to its application in bioconjugation and as a thiol-reactive reagent. The disulfide bond in 2,2'-Dithiodipyridine is susceptible to nucleophilic attack by a free thiol group (R-SH), leading to the formation of a mixed disulfide and the release of 2-thiopyridone.
The reaction proceeds via a SN2-type mechanism where the thiolate anion acts as the nucleophile.[5]
Figure 1: Disulfide Exchange Mechanism.
Key Applications and Experimental Protocols
2,2'-Dithiodipyridine is a versatile reagent with numerous applications in research and drug development.
Quantification of Free Thiols
2,2'-Dithiodipyridine is widely used for the quantification of free sulfhydryl groups in proteins and peptides. The reaction of a thiol with 2,2'-dithiodipyridine releases 2-thiopyridone, which has a characteristic absorbance at 343 nm, allowing for spectrophotometric quantification. A highly sensitive assay using 4,4'-dithiodipyridine (a related compound) and HPLC has been developed for thiol quantification in the picomolar range.[6]
-
Sample Preparation: Prepare protein samples in a suitable buffer. For the determination of total thiols, reduce disulfide bonds using a reducing agent like sodium borohydride (B1222165).
-
Derivatization: React the protein solution with an excess of 2,2'-dithiodipyridine.
-
HPLC Analysis:
-
Column: Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 μm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).[7]
-
Flow Rate: 1 mL/min.[7]
-
Gradient:
-
0-0.1 min, 12% B to 30% B
-
0.1-2 min, 30% B
-
2-2.1 min, 30% B to 100% B
-
2.1-6 min, 100% B
-
6-6.1 min, 100% B to 12% B
-
6.1-7 min, 12% B[7]
-
-
-
Detection: Monitor the elution of 2-thiopyridone and the pyridyldithio derivative. The amount of 2-thiopyridone corresponds to the total free thiol content.[7]
Figure 2: Thiol Quantification Workflow.
Peptide Synthesis and Disulfide Bond Formation
In peptide synthesis, 2,2'-dithiodipyridine is instrumental in the formation of disulfide bonds, which are crucial for the structure and function of many peptides.[5] It facilitates the controlled oxidation of cysteine residues to form intramolecular or intermolecular disulfide bridges.[4]
-
Peptide Preparation: Synthesize the linear peptide containing two free cysteine residues using standard solid-phase peptide synthesis.
-
Dissolution: Dissolve the purified linear peptide in a suitable buffer (e.g., conventional buffer solutions).
-
Oxidation: Add an excess of 2,2'-dithiodipyridine to the peptide solution.
-
Reaction: Allow the reaction to proceed at room temperature. The reaction is typically rapid.
-
Purification: Separate the cyclized peptide from the reactants and byproducts (such as 2-thiopyridone) using reverse-phase chromatography.
Bioconjugation and Drug Delivery
2,2'-Dithiodipyridine is a key reagent in bioconjugation, enabling the linkage of molecules to proteins, antibodies, or other biomolecules through a disulfide bond.[8] This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[8]
-
Reduction of Thiolated Oligonucleotide: Reduce any existing disulfide bonds on a thiolated oligonucleotide using a reducing agent like DTT.
-
Removal of Reducing Agent: Remove the excess reducing agent by extraction with water-saturated n-butanol followed by desalting on a suitable column (e.g., Bio-Spin 6).[3]
-
Thiopyridylation: Add the reduced oligonucleotide to an equal volume of 10 mM 2,2'-dithiodipyridine in acetonitrile and incubate at room temperature for 30 minutes.[3]
-
Removal of Excess Reagent: Extract the solution with diethyl ether multiple times to remove unreacted 2,2'-dithiodipyridine.[3]
-
Desalting: Desalt the 3'-S-thiopyridyl oligonucleotide to remove any remaining 2,2'-dithiodipyridine and the thiopyridyl anion.[3] The resulting thiopyridylated oligonucleotide is ready for crosslinking reactions.
Impact on Cellular Signaling
Recent studies have shown that 2,2'-dithiodipyridine can influence intracellular signaling pathways, particularly calcium signaling. It has been observed to induce a biphasic increase in cytoplasmic free Ca²⁺ concentration in pancreatic β-cells and human osteosarcoma cells.[9][10] This effect is attributed to both the influx of extracellular calcium and the release of calcium from intracellular stores, such as the endoplasmic reticulum.[9]
Figure 3: Calcium Signaling Pathway Modulation.
Synthesis and Purification
Synthesis from 2-Mercaptopyridine
2,2'-Dithiodipyridine can be synthesized by the oxidation of 2-mercaptopyridine.[1]
-
Dissolution: Dissolve 2-mercaptopyridine in a suitable solvent such as acetonitrile.
-
Addition of Base: Add a base, for example, triethylamine, to the solution.
-
Oxidation: In a separate flask, dissolve an oxidizing agent (e.g., a Co(II) salt like CoCl₂·6H₂O) in acetonitrile.
-
Reaction: Add the 2-mercaptopyridine solution to the oxidizing agent solution and stir.
-
Isolation: The product, 2,2'-dithiodipyridine, can be isolated from the reaction mixture.
Purification by Recrystallization
Purification of crude 2,2'-dithiodipyridine can be achieved by recrystallization.
-
Solvent Selection: Choose a suitable solvent or solvent pair. A mixture of benzene (B151609) and petroleum ether (6:7) or ligroin has been reported.[11]
-
Dissolution: Dissolve the crude 2,2'-dithiodipyridine in the minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by suction filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Safety and Handling
2,2'-Dithiodipyridine is a chemical that should be handled with appropriate safety precautions.
-
Hazards: May cause skin, eye, and respiratory irritation.[4][6] Harmful if swallowed.[6] It has a strong, unpleasant odor (stench).[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]
-
Handling: Use in a well-ventilated area. Avoid breathing dust.[4] Wash hands thoroughly after handling.[12]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[5]
This technical guide provides a foundational understanding of 2,2'-dithiodipyridine for researchers and professionals in drug development. The detailed protocols and data are intended to facilitate its effective application in the laboratory.
References
- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. microdetection.cn [microdetection.cn]
- 4. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [High performance liquid chromatography combined with the 2,2'-dithiodipyridine derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. Thiol oxidation by 2,2'-dithiodipyridine causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Role for inositol 1,4,5-trisphosphate-sensitive Ca2+ stores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiol oxidation by 2,2'-dithiodipyridine induced calcium mobilization in MG63 human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2,2'-Dithiodipyridine | 2127-03-9 [chemicalbook.com]
- 12. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
